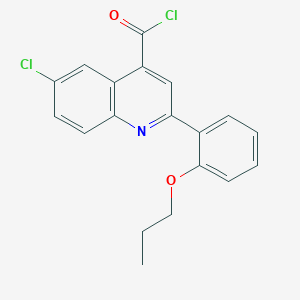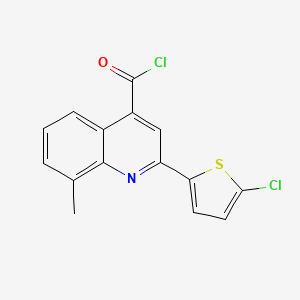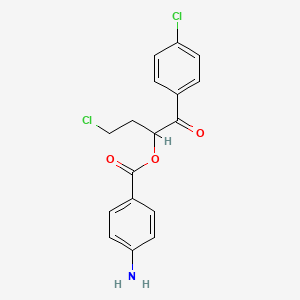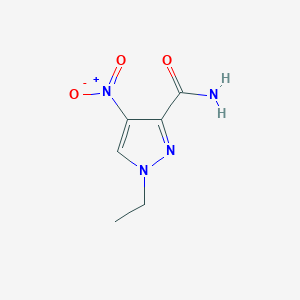
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
“6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H15Cl2NO2 . It belongs to the quinoline family of organic molecules.
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is characterized by a quinoline core, which is a heterocyclic aromatic organic compound. It also contains a propoxyphenyl group and a carbonyl chloride group .Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is 360.24 g/mol . Other physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics , the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding protein-protein interactions, and determining their conformation and activity .
Medicinal Chemistry
In medicinal chemistry, this chemical serves as a building block for the synthesis of potential therapeutic agents. It’s particularly valuable in the design and development of new drugs due to its unique molecular structure that can interact with various biological targets .
Organic Synthesis
As an intermediate in organic synthesis, this compound is involved in the preparation of complex molecular structures. It’s used to introduce the quinoline moiety into larger molecules, which is a common structure found in many pharmaceuticals .
Material Science
In material science, this compound can be used to develop new materials with specific optical or electronic properties. Its molecular structure could be key in creating advanced polymers or coatings with unique characteristics .
Analytical Chemistry
This chemical is used in analytical chemistry as a standard or reagent. It helps in the development of analytical methods for detecting or quantifying other substances, or in the study of chemical reactions and mechanisms .
Biochemical Research
In biochemical research, it’s used to study enzyme kinetics and inhibition. The compound can act as a substrate or inhibitor for various enzymes, helping to elucidate their function and how they can be modulated .
Agricultural Chemistry
This compound finds applications in agricultural chemistry for the synthesis of pesticides or herbicides. Its structure can be modified to create compounds that target specific pests or weeds without affecting crops .
Environmental Science
Lastly, in environmental science, it’s used to study the degradation of quinoline derivatives in the environment. Understanding how these compounds break down can help in assessing their environmental impact and in developing bioremediation strategies .
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(21)23)14-10-12(20)7-8-16(14)22-17/h3-8,10-11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUAZZTXDVBIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















